3-Bromo-4-chlorotoluene
Overview
Description
3-Bromo-4-chlorotoluene is a halogenated aromatic compound that contains both bromine and chlorine substituents on a toluene ring. This compound is of interest in various chemical synthesis processes due to the reactivity of the halogen atoms, which can participate in numerous chemical reactions, leading to a wide range of derivatives and applications.
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products .
Molecular Structure Analysis
The molecular structure of halogenated toluenes can be determined using various spectroscopic techniques. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been elucidated by gas-phase electron diffraction, revealing a mixture of two conformers with the halogen atoms in anti or gauche positions . Similarly, the molecular structure of α-bromo-2,6-dichlorotoluene has been studied using vibrational spectroscopy and NMR, providing insights into the ground state geometry and electronic structure of the molecule .
Chemical Reactions Analysis
Halogenated toluenes can undergo a variety of chemical reactions. For example, dissociative electron attachment to bromo-chlorotoluene isomers results in the formation of both Cl- and Br- ions, with the ion yields showing a pronounced temperature effect. This indicates that out-of-plane vibrations might play a role in the energy transfer towards bond breaking . Additionally, halogenated toluenes can participate in Diels-Alder and cross-coupling reactions, which are important for the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chlorotoluene can be inferred from studies on similar compounds. For instance, the temperature dependence of dissociative electron attachment to bromo-chlorotoluene isomers provides information on the stability and reactivity of the halogenated toluene molecules under different conditions . The vibrational spectroscopy and NMR studies of α-bromo-2,6-dichlorotoluene offer data on the vibrational frequencies, atomic charges, and chemical shifts, which are crucial for understanding the physical properties of the molecule .
Scientific Research Applications
Synthesis and Chemical Reactions:
- 3-Bromo-4-chlorotoluene is used in synthesizing other chemical compounds. For example, it can be synthesized from other halogenated toluenes, such as 4-bromo-2-nitrotoluene, through a series of reactions including reduction, diazotization, and Sandmeyer reaction (Xue Xu, 2006).
- It is involved in various reactions, including those with hydroxyl and sulfate radicals, where its optical absorption and kinetic characteristics are studied (G. Merga et al., 1994).
Spectroscopy and Molecular Structure:
- The molecule has been studied using vibrational spectroscopic techniques such as FT-IR and FT-Raman. These studies provide insights into its optimized geometrical structures, vibrational frequencies, and other molecular properties (C. Arunagiri et al., 2011).
Chemical Properties and Reactions Under Various Conditions:
- Research has been conducted on the dissociative electron attachment to bromo-chlorotoluene isomers, analyzing the temperature effects and reaction mechanisms (M. Mahmoodi-Darian et al., 2018).
- The catalytic bromination of chlorobenzene and toluene, possibly including 3-Bromo-4-chlorotoluene, has been investigated using zeolite catalysts (Avninder Singh et al., 1999).
Environmental Impact and Biodegradation:
- The ability of bacteria to degrade chlorotoluenes, potentially including compounds similar to 3-Bromo-4-chlorotoluene, has been studied to understand its removal from the environment (A. Pacholak et al., 2017).
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorotoluene in chemical reactions typically involves nucleophilic aromatic substitution . This process is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
3-Bromo-4-chlorotoluene is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . To avoid hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
2-bromo-1-chloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300899 | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57310-39-1 | |
Record name | 2-Bromo-1-chloro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57310-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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